molecular formula C8H17NO2 B6154444 methyl 2-amino-3,3-dimethylpentanoate CAS No. 1934377-48-6

methyl 2-amino-3,3-dimethylpentanoate

Cat. No.: B6154444
CAS No.: 1934377-48-6
M. Wt: 159.23 g/mol
InChI Key: VNDRXAYNVNLZDP-UHFFFAOYSA-N
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Description

Methyl 2-amino-3,3-dimethylpentanoate: is an organic compound with the molecular formula C8H17NO2. It is a white to pale yellow solid with weak acidic properties. This compound is often used in various scientific research applications due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-amino-3,3-dimethylpentanoate can be synthesized through organic synthesis routes. One common method involves the reaction of 2-amino-3,3-dimethylpentanoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, leading to the formation of the ester compound .

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-3,3-dimethylpentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 2-amino-3,3-dimethylpentanoate has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-amino-3,3-dimethylpentanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of biologically active metabolites. These metabolites may interact with cellular receptors or enzymes, modulating various physiological processes .

Comparison with Similar Compounds

  • Methyl 2-amino-3,3-dimethylbutanoate
  • Methyl 2-amino-3,3-dimethylhexanoate
  • Methyl 2-amino-3,3-dimethylpropanoate

Comparison: Methyl 2-amino-3,3-dimethylpentanoate is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications .

Properties

CAS No.

1934377-48-6

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

methyl 2-amino-3,3-dimethylpentanoate

InChI

InChI=1S/C8H17NO2/c1-5-8(2,3)6(9)7(10)11-4/h6H,5,9H2,1-4H3

InChI Key

VNDRXAYNVNLZDP-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C(C(=O)OC)N

Purity

95

Origin of Product

United States

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